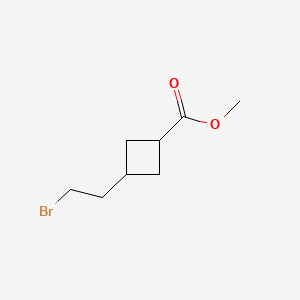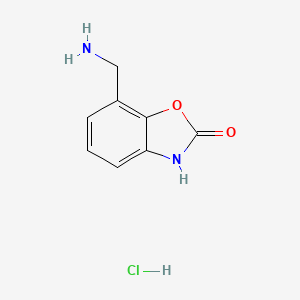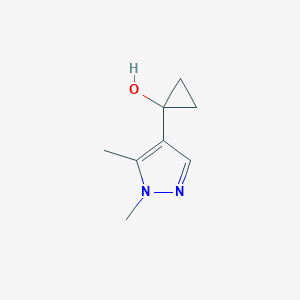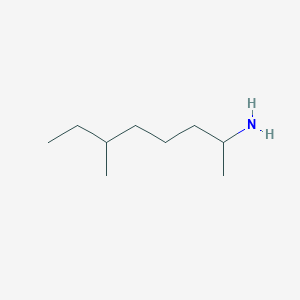
Benzoic acid, 5-hydroxy-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 5-hydroxy-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of functional groups such as hydroxyl, amino, and ester groups in its structure suggests potential reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-hydroxy-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Nitration: Introduction of a nitro group to the benzoic acid derivative.
Reduction: Conversion of the nitro group to an amino group.
Esterification: Formation of the ester linkage with 2-(2-hydroxyethoxy)ethanol.
Hydroxylation: Introduction of the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the trifluoromethyl group or other reducible functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
科学的研究の応用
Benzoic acid derivatives, including this compound, have a wide range of scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for their potential therapeutic effects, such as in drug development for various diseases.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of benzoic acid, 5-hydroxy-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester involves its interaction with molecular targets and pathways. The presence of functional groups allows it to bind to specific enzymes or receptors, modulating their activity. For example, the hydroxyl group may participate in hydrogen bonding, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
Benzoic acid, 5-hydroxy-2-((3-methylphenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester: Similar structure but lacks the trifluoromethyl group.
Benzoic acid, 5-hydroxy-2-((3-chlorophenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester: Contains a chlorine atom instead of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in benzoic acid, 5-hydroxy-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and may contribute to its specific applications and effects.
特性
CAS番号 |
76874-96-9 |
|---|---|
分子式 |
C18H18F3NO5 |
分子量 |
385.3 g/mol |
IUPAC名 |
2-(2-hydroxyethoxy)ethyl 5-hydroxy-2-[3-(trifluoromethyl)anilino]benzoate |
InChI |
InChI=1S/C18H18F3NO5/c19-18(20,21)12-2-1-3-13(10-12)22-16-5-4-14(24)11-15(16)17(25)27-9-8-26-7-6-23/h1-5,10-11,22-24H,6-9H2 |
InChIキー |
SQGBFZSOEZUQRV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)O)C(=O)OCCOCCO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-2,3,4,5,6-pentafluoro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B13581531.png)
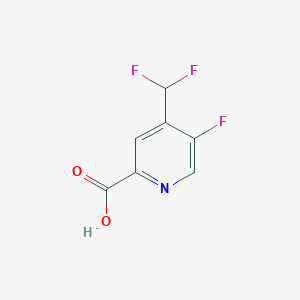
![1-[(ethylcarbamoyl)amino]-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13581542.png)
![5-Oxa-2-azaspiro[3.4]octan-6-one](/img/structure/B13581547.png)
![N-[1-(aminomethyl)cyclohexyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13581548.png)

![5-Methyl-1-azabicyclo[3.2.1]octan-4-onehydrochloride](/img/structure/B13581564.png)

![4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one](/img/structure/B13581575.png)
